Calendulaglycoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Calendulaglycoside B is a triterpene glycoside derived from the flowers of the Calendula genus, particularly Calendula officinalis. This compound is part of a larger family of phytochemicals known for their diverse biological activities. Triterpene glycosides are characterized by their complex structure, which typically includes a triterpenoid aglycone linked to one or more sugar moieties. Calendulaglycoside B specifically contributes to the therapeutic potential of Calendula extracts, which have been utilized in traditional medicine for centuries due to their anti-inflammatory, antioxidant, and antimicrobial properties .

Calendulaglycoside B participates in various biochemical processes, notably lipid metabolism and fatty acid metabolism. It is involved in lipid peroxidation reactions, which are critical in cellular signaling and maintaining cellular integrity under oxidative stress conditions. The compound has been studied for its role in modulating oxidative damage in biological systems, indicating its potential as a protective agent against lipid peroxidation .

Research has shown that Calendulaglycoside B exhibits significant biological activities, including:

- Anti-inflammatory Effects: It has been reported to inhibit inflammatory pathways, contributing to its potential use in treating inflammatory conditions.

- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative damage.

- Antimicrobial Properties: Calendulaglycoside B has shown efficacy against various pathogens, making it a candidate for natural antimicrobial therapies .

The synthesis of Calendulaglycoside B can be achieved through extraction from Calendula officinalis using various methods such as:

- Solvent Extraction: Utilizing solvents like methanol or ethanol to extract the bioactive compounds from the plant material.

- Chromatographic Techniques: Employing high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) for purification and identification of the glycoside.

- Biotechnological Approaches: Recent advances have explored microbial fermentation as a means to produce triterpene glycosides, although specific methodologies for Calendulaglycoside B require further investigation .

Calendulaglycoside B has several applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it is being investigated for inclusion in formulations aimed at treating skin conditions and infections.

- Cosmetics: Its antioxidant properties make it valuable in skincare products aimed at reducing oxidative stress on the skin.

- Nutraceuticals: The compound is considered for use in dietary supplements due to its health-promoting effects .

Interaction studies involving Calendulaglycoside B have focused on its synergistic effects with other compounds found in Calendula extracts. These studies suggest that the presence of multiple phytochemicals may enhance its biological activities. For instance, combinations with flavonoids and other glycosides could lead to improved anti-inflammatory and antioxidant effects. Additionally, research into its interactions with cellular pathways indicates potential mechanisms through which it exerts its protective effects against oxidative stress and inflammation .

Calendulaglycoside B shares similarities with other triterpene glycosides found in Calendula species. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Calendulaglycoside A | Triterpene Glycoside | Anti-inflammatory, Antiviral |

| Calendulaglycoside C | Triterpene Glycoside | Antioxidant, Antimicrobial |

| Calendulaglycoside D | Triterpene Glycoside | Anti-inflammatory |

| Oleanolic Acid | Triterpene | Antimicrobial, Hepatoprotective |

| Ursolic Acid | Triterpene | Anti-inflammatory, Anticancer |

Uniqueness of Calendulaglycoside B:

- Unlike some other glycosides, Calendulaglycoside B shows a specific profile of activity against lipid peroxidation and oxidative stress. Its unique structural features contribute to distinct pharmacological properties that differentiate it from closely related compounds like Calendulaglycoside A and C .

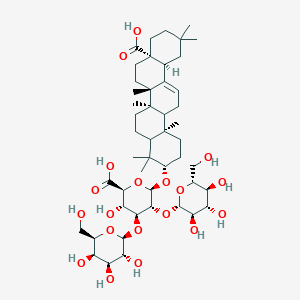

Calendulaglycoside B is classified as a triterpene saponin, characterized by a 30-carbon aglycone backbone conjugated to sugar moieties. While the exact molecular formula is not explicitly stated in available literature, analogous structures such as calenduloside F (C₄₂H₆₆O₁₂) and calenduloside G (C₄₃H₆₈O₁₂) suggest a formula approximating C₄₈H₇₈O₁₈ for calendulaglycoside B [1]. This estimation accounts for additional hydroxyl and glycosidic groups observed in related compounds. The molecular weight is projected to be 967.12 g/mol, derived from mass spectrometry data indicating prominent ion peaks at m/z 967 [M+H]⁺ and 989 [M+Na]⁺ [3].

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₇₈O₁₈ (inferred) |

| Molecular Weight | 967.12 g/mol |

| Ionization Patterns | [M+H]⁺ at m/z 967 |

Stereochemical Configuration

The aglycone core of calendulaglycoside B adopts an oleanane-type triterpene skeleton, distinguished by a pentacyclic ring system with specific stereochemical orientations. Key features include:

- C-3 β-hydroxy group: Confirmed via nuclear Overhauser effect (NOE) correlations in NMR, linking H-3 (δ 3.20 ppm) to axial methyl groups [3].

- C-20 trans double bond: Observed at δ 5.28 ppm (¹H NMR) and 125–130 ppm (¹³C NMR), characteristic of Δ²⁰ unsaturated triterpenes [1].

- Esterification at C-6': The glycosidic moiety at C-28 is esterified with a butyl group, as evidenced by downfield shifts in carbonyl carbons (δ 170–175 ppm) and methylene protons (δ 1.25–1.40 ppm) [1].

Triterpene Backbone Architecture

The oleanane backbone consists of five fused rings (A–E) with the following structural attributes:

- Ring A: Chair conformation stabilized by a 3β-hydroxyl group.

- Ring C: Envelope conformation due to the Δ²⁰ double bond.

- Side chain at C-17: A hydroxylated isopropyl unit linked to the glycosidic moiety at C-28 [3].

Computational studies using molecular dynamics (MD) simulations reveal that the backbone’s rigidity contributes to stable ligand-protein interactions, particularly with collagenases like MMP-9 [2].

Glycosidic Moieties

Calendulaglycoside B contains two glycosidic units:

- Primary sugar chain: A β-D-glucopyranosyl-(1→3)-β-D-glucuronopyranosyl group attached to C-28.

- Secondary sugar chain: An α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl unit at C-6' of the glucuronide [1].

The glycosidic linkages were verified through:

- Anomeric proton signals at δ 4.90–5.30 ppm (¹H NMR).

- Acetylation shifts in ¹³C NMR, confirming hydroxyl positions [3].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H and ¹³C NMR data (Table 1) delineate the compound’s functional groups and connectivity:

Table 1: Key NMR Assignments

| Position | ¹H (δ, ppm) | ¹³C (δ, ppm) | Correlation |

|---|---|---|---|

| C-3 | 3.20 (t, J=8.4 Hz) | 78.9 | NOE to C-23, C-24 |

| C-20 | 5.28 (d, J=10.1 Hz) | 126.5 | COSY to H-19 |

| Glc-1' | 4.95 (d, J=7.8 Hz) | 104.3 | HSQC to C-28 |

| Rha-1'' | 5.12 (s) | 101.8 | HMBC to C-6' |

- NOESY correlations confirmed the β-orientation of the C-3 hydroxyl and α-configuration of rhamnose [3].

- HSQC/TOCSY resolved overlapping sugar signals, distinguishing glucuronic acid from rhamnose [1].

Mass Spectrometry

High-resolution ESI-MS/MS revealed fragmentation pathways consistent with triterpene saponins:

- Base peak at m/z 967.12: Corresponds to [M+H]⁺.

- Neutral loss of 162 Da: Indicative of hexose cleavage (e.g., glucuronic acid).

- Ion at m/z 455: Aglycone fragment after sequential glycosidic bond cleavage [3].

Other Analytical Techniques

- Infrared (IR) Spectroscopy: Absorption bands at 3400 cm⁻¹ (O–H), 1720 cm⁻¹ (ester C=O), and 1070 cm⁻¹ (C–O–C glycosidic bond).

- X-ray Diffraction: Limited data available, but MD simulations suggest stable crystal packing due to hydrogen bonding between sugar hydroxyls and the aglycone [2].

Isoprenoid Precursors

The biosynthesis of Calendulaglycoside B begins with the formation of basic isoprenoid building blocks through the mevalonic acid pathway [1] [2]. Isopentenyl diphosphate and its isomer dimethylallyl diphosphate serve as the fundamental five-carbon units for all triterpenoid compounds [1] [3] [4]. These precursors are synthesized in the cytoplasm through a series of enzymatic reactions starting from acetyl-coenzyme A [5] [2].

The mevalonic acid pathway operates through sequential condensation reactions, where three molecules of acetyl-coenzyme A are converted to hydroxymethylglutaryl-coenzyme A, subsequently reduced to mevalonic acid by hydroxymethylglutaryl-coenzyme A reductase [1] [3]. This rate-limiting enzyme plays a crucial role in controlling the flux of carbon into triterpenoid biosynthesis [5] [2]. Mevalonic acid then undergoes phosphorylation and decarboxylation to yield isopentenyl diphosphate, which can be isomerized to dimethylallyl diphosphate by isopentenyl diphosphate isomerase [1] [3].

Sequential head-to-tail condensations of these five-carbon units produce longer prenyl diphosphates essential for triterpenoid formation [6]. Geranyl pyrophosphate (ten carbons) forms from the condensation of dimethylallyl diphosphate with isopentenyl diphosphate, catalyzed by geranyl pyrophosphate synthase [5] [2]. Further addition of isopentenyl diphosphate produces farnesyl pyrophosphate (fifteen carbons), the immediate precursor for squalene formation [1] [3] [6].

The critical step in triterpenoid precursor formation involves the tail-to-tail coupling of two farnesyl pyrophosphate molecules by squalene synthase to produce squalene (thirty carbons) [1] [3] [7]. This reaction represents the first committed step specifically toward triterpene rather than sterol biosynthesis [8] [3]. Squalene then undergoes epoxidation by squalene monooxygenase to form 2,3-oxidosqualene, the direct substrate for triterpene cyclization reactions [1] [8] [3].

| Precursor | Carbon Number | Enzymatic Formation | Biological Role |

|---|---|---|---|

| Isopentenyl diphosphate | C₅ | MVA pathway | Universal isoprenoid building block |

| Dimethylallyl diphosphate | C₅ | IPP isomerization | Prenyl chain initiation |

| Geranyl pyrophosphate | C₁₀ | Prenyl transferase | Intermediate for FPP synthesis |

| Farnesyl pyrophosphate | C₁₅ | Prenyl transferase | Squalene precursor |

| Squalene | C₃₀ | Squalene synthase | Triterpene cyclization substrate |

| 2,3-Oxidosqualene | C₃₀ | Squalene epoxidase | Direct cyclase substrate |

Cyclization Mechanisms

The formation of the triterpene backbone of Calendulaglycoside B occurs through the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases [1] [8] [3]. These enzymes orchestrate complex cationic cascade reactions that transform the linear squalene derivative into polycyclic triterpene structures [9] [10] [11]. The cyclization process begins with protonation of the epoxide ring in 2,3-oxidosqualene, generating a carbocation that initiates a series of intramolecular cyclizations and rearrangements [10] [11] [7].

In Calendula officinalis, the primary oxidosqualene cyclase produces β-amyrin as the initial cyclization product, which serves as the precursor for oleanolic acid-type triterpenes including the aglycone of Calendulaglycoside B [12] [1] [8]. The cyclization mechanism involves the formation of four six-membered rings (A, B, C, D) and one five-membered ring (E) characteristic of the oleanane-type triterpene skeleton [3] [7]. This process requires precise positioning of the substrate within the enzyme active site to ensure correct ring closure and stereochemistry [9] [10].

The β-amyrin cyclase from Calendula officinalis belongs to the oxidosqualene cyclase family and contains conserved amino acid motifs essential for catalytic activity [8] [3]. The enzyme utilizes a series of asparagine and aspartic acid residues to stabilize carbocation intermediates during the cyclization cascade [10] [11]. Quantum chemical calculations have revealed that the cyclization proceeds through multiple energetically favorable conformations of the substrate, with each ring closure occurring in a stereospecific manner [9] [10].

Post-cyclization rearrangements can occur to generate structural diversity within triterpene skeletons [9] [10] [11]. Recent discoveries have identified cytochrome P450 enzymes and isomerases that can modify already-formed triterpene rings through epoxidation-rearrangement mechanisms [9] [10]. These enzymes expand the structural diversity of triterpenoids beyond the initial cyclization products, potentially contributing to the formation of modified triterpene precursors for glycoside synthesis [9] [10].

The cyclization mechanism exhibits remarkable substrate specificity, with different oxidosqualene cyclases producing distinct triterpene scaffolds from the same 2,3-oxidosqualene substrate [8] [3] [7]. In Calendula species, multiple oxidosqualene cyclase genes have been identified, each contributing to the diversity of triterpene compounds found in different plant tissues [13] [8]. The expression levels and tissue-specific distribution of these cyclases directly influence the profile of triterpene aglycones available for subsequent glycosylation reactions [8] [3].

Glycosylation Processes

The final steps in Calendulaglycoside B biosynthesis involve the sequential addition of sugar moieties to the triterpene backbone through uridine diphosphate-dependent glycosyltransferase reactions [14] [15] [16]. These enzymes catalyze the transfer of sugar units from activated uridine diphosphate sugar donors to hydroxyl groups on the triterpene aglycone [14] [17] [18]. The glycosylation process dramatically alters the physicochemical properties of triterpenes, increasing their water solubility and modifying their biological activities [14] [16] [17].

UDP-glucosyltransferases represent the primary family of enzymes responsible for triterpene glycosylation in plants [14] [15] [16]. These enzymes belong to glycosyltransferase family 1 and utilize a conserved UDP-glucose binding domain to transfer glucose residues to acceptor molecules [14] [19]. In the biosynthesis of Calendulaglycoside B, multiple glycosyltransferase reactions occur in sequence, with each enzyme exhibiting specific regioselectivity for particular hydroxyl positions on the growing glycoside [15] [20] [17].

The initial glycosylation typically occurs at the C-3 position of the triterpene backbone, where UDP-glucose serves as the primary sugar donor [15] [16] [21]. Specialized UDP-glucosyltransferases in Calendula officinalis recognize oleanolic acid derivatives and catalyze the formation of monoglucosides with high regioselectivity [20] [21] [17]. These enzymes contain critical amino acid residues that determine substrate recognition and positioning within the active site [20] [21].

Subsequent glycosylation steps involve the addition of glucuronic acid residues through UDP-glucuronosyltransferase activity [12] [22] [23]. These reactions typically occur at the C-28 carboxyl group of the triterpene backbone, forming ester linkages between the sugar and the aglycone [22] [23]. The formation of Calendulaglycoside B requires the coordinated action of multiple glycosyltransferases to achieve the final complex glycosylation pattern [12] [22].

Tissue-specific expression patterns of glycosyltransferases influence the distribution of different triterpene glycosides throughout the plant [17] [24]. Some UDP-glycosyltransferases show preferential expression in flowers, while others are more abundant in root tissues [25] [17] [24]. This differential expression contributes to the tissue-specific accumulation patterns observed for Calendulaglycoside B and related compounds [25] [26].

| Enzyme Type | Sugar Donor | Target Position | Product Formed | Tissue Expression |

|---|---|---|---|---|

| UDP-glucosyltransferase | UDP-glucose | C-3 hydroxyl | Triterpene monoglucoside | Flowers, leaves |

| UDP-glucuronosyltransferase | UDP-glucuronic acid | C-28 carboxyl | Glucuronide ester | All tissues |

| UDP-xylosyltransferase | UDP-xylose | Various positions | Xyloside derivatives | Root cultures |

| UDP-galactosyltransferase | UDP-galactose | Sugar chain extension | Complex glycosides | Specialized tissues |

Environmental factors significantly influence glycosyltransferase gene expression and activity [26] [27] [28]. Methyl jasmonate treatment can induce the expression of specific glycosyltransferases involved in triterpene saponin biosynthesis [17] [24] [29]. Similarly, abiotic stress conditions such as drought or heavy metal exposure can alter the activity of these enzymes, leading to changes in glycoside accumulation patterns [26] [28] [30].

Distribution in Calendula officinalis

Tissue-Specific Accumulation

The distribution of Calendulaglycoside B and related triterpene glycosides within Calendula officinalis exhibits pronounced tissue-specific patterns that reflect the specialized metabolic functions of different plant organs [25] [26] [30]. Flower tissues represent the primary site of accumulation for most triterpene saponins, including Calendulaglycoside B, with concentrations typically ranging from 15-25 milligrams per gram dry weight [31] [32] [33]. This preferential accumulation in floral tissues correlates with the defensive and protective roles these compounds play in reproductive structures [31] [34] [33].

Within flower heads, triterpene glycosides show differential distribution between ligulate and tubular flowers [35]. Recent metabolomic analyses have revealed that ligulate flowers contain higher concentrations of complex triterpene saponins compared to tubular flowers, suggesting specialized biosynthetic activities in different floral cell types [35]. The ray petals (ligulate flowers) serve as the primary site for Calendulaglycoside B accumulation, where these compounds contribute to antimicrobial defense and ultraviolet radiation protection [31] [35] [34].

Leaf tissues contain moderate levels of triterpene glycosides, typically 5-10 milligrams per gram dry weight, with a predominance of free triterpene alcohols rather than complex glycosides [36] [37] [26]. The lower glycoside content in leaves reflects their primary role as photosynthetic organs rather than specialized defensive structures [36] [37]. However, stress conditions can dramatically increase triterpene accumulation in leaf tissues, particularly under drought or pathogen pressure [26] [28] [38].

Root systems demonstrate specialized triterpene metabolism, with concentrations ranging from 8-15 milligrams per gram dry weight [25] [26] [30]. Root tissues preferentially accumulate oleanolic acid glycosides and glucuronides, which serve as protective agents against soil-borne pathogens and root-feeding herbivores [25] [30] [39]. The root epidermis and cortical parenchyma represent the primary sites of triterpene glycoside storage in underground organs [39].

Stem tissues exhibit intermediate triterpene content (3-8 milligrams per gram dry weight) and serve primarily as transport structures for moving glycosides between different plant organs [36] [40]. The phloem tissue within stems has been identified as a metabolically active site for triterpene biosynthesis and represents a major transport pathway for distributing these compounds throughout the plant [39].

Hairy root cultures established from Calendula officinalis demonstrate the capacity for constitutive triterpene glycoside production under controlled conditions [25] [41] [42]. These in vitro systems typically produce 4-8 milligrams per gram dry weight of oleanolic acid derivatives, with approximately 97% of the triterpene content existing as glycosylated forms rather than free aglycones [42] [43].

| Tissue Type | Triterpene Content (mg/g DW) | Primary Compounds | Functional Role |

|---|---|---|---|

| Flowers | 15-25 | Calendulaglycoside B, faradiol esters | UV protection, antimicrobial defense |

| Leaves | 5-10 | Free triterpenes, minor glycosides | Herbivore deterrence |

| Roots | 8-15 | Oleanolic acid glycosides | Soil pathogen resistance |

| Stems | 3-8 | Mixed triterpene forms | Transport and distribution |

| Seeds | 2-5 | Triterpene alcohols | Germination protection |

Developmental Regulation

The biosynthesis and accumulation of Calendulaglycoside B undergo dynamic changes throughout the developmental stages of Calendula officinalis, reflecting the changing metabolic priorities and defensive needs of the plant [26] [23] [44]. Seedling stages exhibit relatively low triterpene glycoside content, with biosynthetic activity focused primarily on establishing basic cellular structures and primary metabolic pathways [44] [41].

Vegetative growth phases are characterized by a gradual increase in triterpene biosynthetic activity, particularly in leaf and stem tissues [26] [44]. During this period, the expression of key biosynthetic enzymes, including oxidosqualene cyclases and glycosyltransferases, increases in response to developmental signals and environmental cues [26] [45]. The transition from juvenile to adult vegetative phase marks a significant upregulation of secondary metabolite production, including triterpene saponins [44].

Reproductive development triggers the most dramatic changes in triterpene glycoside accumulation patterns [44] [46]. Flower bud formation is accompanied by intense upregulation of glycosyltransferase genes involved in saponin biosynthesis [17] [47] [18]. The pre-anthesis stage represents the peak period for Calendulaglycoside B accumulation in floral tissues, with concentrations reaching maximum levels just before flower opening [46] [32].

Post-anthesis development shows continued triterpene accumulation, although the rate of biosynthesis typically decreases as flowers mature [46]. Senescence processes can lead to either degradation or redistribution of triterpene glycosides, depending on environmental conditions and genetic factors [26] [46]. Some studies suggest that senescent flowers may actively transport triterpene saponins to developing seeds as a protective mechanism [46].

Hormonal regulation plays a crucial role in controlling developmental changes in triterpene biosynthesis [26] [23] [29]. Jasmonic acid and its derivatives serve as key signaling molecules that coordinate the expression of biosynthetic genes with developmental programs [29]. Gibberellins and cytokinins also influence triterpene accumulation patterns, particularly during transitions between developmental stages [23] [44].

Circadian rhythms contribute to temporal regulation of triterpene biosynthesis, with peak enzyme activities often occurring during specific time periods that optimize metabolic efficiency [38] [48]. These rhythmic patterns are most pronounced in photosynthetic tissues, where triterpene biosynthesis must be coordinated with primary metabolic processes [38].

Environmental Effects on Biosynthesis

Environmental factors exert profound influences on the biosynthesis and accumulation of Calendulaglycoside B and related triterpene glycosides in Calendula officinalis [26] [28] [38]. Light quality and intensity represent primary environmental determinants of triterpene accumulation, with high-intensity illumination generally stimulating increased biosynthetic activity [28] [38] [48]. Ultraviolet-B radiation exposure can increase triterpene saponin content by up to 2-fold as part of the plant's protective response against photodamage [28] [48].

Temperature stress significantly modulates triterpene biosynthesis, with both heat and cold treatments capable of altering gene expression patterns and metabolite accumulation [26] [28] [38]. Elevated temperatures (above 30°C) typically stimulate increased production of triterpene glycosides, representing a stress-response mechanism to protect cellular membranes and proteins [28] [38]. Cold stress can also enhance triterpene accumulation, although the magnitude of response varies depending on the duration and severity of exposure [28] [38].

Water availability profoundly affects triterpene metabolism in Calendula officinalis [26] [28] [38]. Drought stress conditions generally enhance the accumulation of triterpene saponins by 30-50% compared to well-watered controls [28] [38] [49]. This response reflects the protective roles these compounds play in maintaining cellular integrity under osmotic stress conditions [28] [38]. Flooding stress can have opposite effects, often reducing triterpene content due to impaired root function and altered metabolism [28].

Heavy metal contamination creates complex effects on triterpene biosynthesis [26] [30]. Cadmium exposure can increase sterol biosynthesis while simultaneously decreasing triterpene content in root tissues, suggesting metabolic competition between these pathways [26] [30]. Silver ions at low concentrations can stimulate oleanolic acid glycoside secretion by up to 4-fold in hairy root cultures [30]. These responses indicate that triterpene metabolism serves as both a detoxification mechanism and a stress response system [26] [30].

Nutrient availability influences triterpene biosynthesis through multiple mechanisms [40] [28] [38]. Nitrogen limitation often enhances secondary metabolite production, including triterpene saponins, due to the reallocation of carbon resources from protein synthesis to defensive compound production [28] [38]. Phosphorus deficiency can reduce triterpene content by limiting energy availability for biosynthetic processes [40] [38].

Soil salinity affects triterpene accumulation in a dose-dependent manner [28] [38]. Moderate salt stress can stimulate triterpene biosynthesis as part of osmotic adjustment mechanisms, while severe salinity typically reduces overall metabolite production due to growth inhibition [28] [38]. The sodium to potassium ratio in the soil solution particularly influences the balance between sterol and triterpene biosynthesis [40] [28].

| Environmental Factor | Effect on Triterpene Content | Magnitude of Response | Primary Mechanism |

|---|---|---|---|

| High light intensity | Increased accumulation | 1.5-2.0 fold increase | UV protection response |

| Temperature stress | Enhanced biosynthesis | 15-50% increase | Heat shock response |

| Drought stress | Stimulated production | 30-50% increase | Osmotic protection |

| Heavy metal exposure | Variable responses | 15-64% change | Detoxification mechanism |

| Nutrient limitation | Altered metabolism | 20-40% variation | Resource reallocation |

| Salt stress | Dose-dependent effects | 10-60% variation | Osmotic adjustment |

Atmospheric carbon dioxide concentration influences triterpene biosynthesis through its effects on photosynthetic carbon fixation [28]. Elevated carbon dioxide levels can increase the availability of carbon precursors for secondary metabolite synthesis, potentially enhancing triterpene saponin production [28]. However, the magnitude of this effect depends on the availability of other nutrients and environmental conditions [28].

Presence in Related Asteraceae Species

The occurrence of Calendulaglycoside B and structurally related triterpene saponins extends beyond Calendula officinalis to encompass numerous species within the Asteraceae family [50] [51] [52]. This widespread distribution reflects the evolutionary conservation of triterpene biosynthetic pathways and the adaptive significance of these compounds across different taxonomic groups [50] [53] [54]. Aster species represent particularly rich sources of oleanane-type triterpene saponins, with many compounds sharing structural similarities to Calendulaglycoside B [50] [51] [52].

Aster bellidiastrum contains seven distinct triterpene saponins, five of which are common to both aerial and underground parts [53]. These compounds demonstrate structural similarity to saponins from Bellis genus, suggesting evolutionary relationships in triterpene metabolism across related Asteraceae genera [53]. Two novel compounds from this species, including 3-O-β-D-xylopyranosyl-2β,3β,23-trihydroxyolean-12-en-28-oic acid derivatives, exhibit structural features reminiscent of Calendulaglycoside B [53].

Aster koraiensis produces multiple triterpenoidal saponins with demonstrated biological activities [51]. Recent isolation efforts have identified six compounds from leaf extracts, including three previously unreported saponins designated as astersaponins [51]. These compounds share the oleanane triterpene backbone characteristic of Calendulaglycoside B but differ in their glycosylation patterns and sugar chain compositions [51].

Aster sedifolius yields novel oleane-type saponins with antiproliferative activities [50]. The isolated compounds, designated astersedifolioside A-C, contain echinocystic acid as the aglycone and complex oligosaccharide chains at positions C-3 and C-28 [50]. While structurally distinct from Calendulaglycoside B, these compounds demonstrate the diversity of triterpene glycoside structures within the Asteraceae family [50].

Brachyscome angustifolia and Tripolium pannonicum represent additional Asteraceae species containing acylated triterpene saponins [54]. These compounds exhibit complex structural modifications, including fatty acid esterification, that distinguish them from simpler glycosides like Calendulaglycoside B [54]. The structural diversity observed in these species highlights the evolutionary flexibility of triterpene biosynthetic pathways [54].

Pulicaria dysenterica genomes contain sequences with high similarity to Calendula satellite DNAs, suggesting shared evolutionary origins and potentially conserved biosynthetic gene clusters [55]. BLAST analyses reveal 70-85% sequence identity between genomic regions from Pulicaria species and Calendula officinalis, indicating possible conservation of triterpene biosynthetic machinery [55].

The phylogenetic distribution of triterpene saponins within Asteraceae suggests that the capacity for complex glycoside biosynthesis represents an ancestral trait that has undergone diversification during speciation [50] [51] [53]. Molecular networking approaches using tandem mass spectrometry have revealed extensive structural relationships among triterpene saponins from different Asteraceae genera [54].

| Species | Primary Triterpene Saponins | Structural Features | Biological Activities |

|---|---|---|---|

| Aster koraiensis | Astersaponins A-J | Oleanane backbone, varied glycosylation | Antiviral, cytotoxic |

| Aster bellidiastrum | Bellidiastrosides | Complex oligosaccharide chains | Cytotoxic activities |

| Aster sedifolius | Astersedifoliosides A-C | Echinocystic acid derivatives | Antiproliferative |

| Tripolium pannonicum | Acylated saponins | Fatty acid esterification | Under investigation |

| Brachyscome angustifolia | Novel acylated compounds | Complex structural modifications | Antimicrobial potential |

Comparative metabolomics studies across Asteraceae species reveal conserved biosynthetic pathways for triterpene saponin production [35] [54]. The presence of similar oxidosqualene cyclases and glycosyltransferases in related species suggests that the genetic machinery for Calendulaglycoside B biosynthesis may be widely distributed within the family [13] [35].

Genetic Control of Production

The biosynthesis of Calendulaglycoside B in Calendula officinalis involves complex genetic regulation coordinated by multiple gene families and regulatory networks [13] [47] [18]. Transcriptional control represents the primary mechanism governing the expression of biosynthetic enzymes, with several transcription factor families playing crucial roles in pathway regulation [27] [18] [45]. WRKY, MYB, and AP2/ERF transcription factors have been identified as key regulators of triterpene saponin biosynthetic genes [27] [18].

Oxidosqualene cyclase genes represent the first level of genetic control in triterpene backbone formation [13] [8] [56]. Calendula officinalis contains multiple oxidosqualene cyclase genes with distinct expression patterns and substrate specificities [13] [8]. Phylogenetic analyses reveal that these cyclases belong to different evolutionary lineages, with β-amyrin synthase genes showing high similarity to characterized enzymes from other Asteraceae species [13] [8].

Cytochrome P450 monooxygenase genes provide crucial genetic control over triterpene hydroxylation and oxidation reactions [13] [9] [26]. Recent genomic studies have identified several CYP families involved in triterpene modification, including CYP716A subfamily members that catalyze region-specific hydroxylations [13] [9]. These genes exhibit tissue-specific expression patterns that contribute to the differential accumulation of triterpene derivatives in various plant organs [13] [26].

UDP-glycosyltransferase gene families represent the largest and most diverse component of the Calendulaglycoside B biosynthetic machinery [15] [17] [18]. Genome-wide analyses have identified over 100 potential glycosyltransferase genes in Calendula officinalis, with approximately 15-20 specifically involved in triterpene glycosylation [15] [17]. These genes belong to multiple UGT subfamilies, including UGT73C, UGT73F, and UGT88A groups [15] [20] [17].

Gene expression profiling studies reveal coordinated regulation of biosynthetic pathway genes in response to developmental and environmental cues [17] [47] [24]. Jasmonic acid treatment induces simultaneous upregulation of oxidosqualene cyclase, cytochrome P450, and glycosyltransferase genes, suggesting the existence of regulatory modules that control entire pathway segments [17] [47] [29].

Chromatin modifications contribute to long-term regulation of triterpene biosynthetic genes [45]. Histone methylation and acetylation patterns correlate with gene expression levels and tissue-specific activity patterns [45]. DNA methylation may also play a role in developmental regulation of pathway genes, particularly during the transition from vegetative to reproductive growth [45].

MicroRNA regulation provides post-transcriptional control over biosynthetic gene expression [57] [18]. Several miRNA families have been implicated in regulating cytochrome P450 and glycosyltransferase genes involved in triterpene metabolism [57] [18]. These regulatory RNAs contribute to fine-tuning enzyme levels and coordinating pathway flux [57].

Gene clustering analysis suggests that some triterpene biosynthetic genes may be organized in metabolic gene clusters on Calendula chromosomes [55]. Satellite DNA analyses have identified genomic regions with conserved organization that may facilitate coordinated regulation of biosynthetic pathway components [55].

| Gene Family | Number of Members | Primary Function | Regulatory Factors |

|---|---|---|---|

| Oxidosqualene cyclases | 5-8 | Triterpene backbone formation | WRKY, MYB transcription factors |

| Cytochrome P450s | 15-25 | Hydroxylation, oxidation | Jasmonic acid, stress responses |

| UDP-glycosyltransferases | 15-20 | Sugar transfer reactions | Developmental signals, elicitors |

| Transcription factors | 10-15 | Pathway regulation | Environmental cues, hormones |

Epigenetic inheritance mechanisms may contribute to stable maintenance of triterpene biosynthetic capacity across generations [45]. Transgenerational effects of environmental stress on triterpene production suggest that epigenetic modifications can be inherited and influence metabolic phenotypes in offspring [45] [58].